Oxetan-3-ylhydrazine dihydrochloride
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Overview
Description
Oxetan-3-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2O. It is a derivative of oxetane, a four-membered cyclic ether, and hydrazine, a simple diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-ylhydrazine dihydrochloride typically involves the reaction of oxetan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or alcoholic medium
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or recrystallization to obtain the pure dihydrochloride salt
Quality control measures: to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation products: Oxetane derivatives with various functional groups
Reduction products: Hydrazine derivatives with different substituents
Substitution products: N-alkyl or N-acyl hydrazine derivatives.
Scientific Research Applications
Oxetan-3-ylhydrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxetan-3-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The oxetane ring can undergo ring-opening reactions, which may contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A precursor in the synthesis of oxetan-3-ylhydrazine dihydrochloride.
Hydrazine hydrate: A simple diamine used in the synthesis of hydrazine derivatives.
Oxetane derivatives: Compounds with similar cyclic ether structures.
Uniqueness
This compound is unique due to the combination of the oxetane ring and the hydrazine moiety. This dual functionality provides a versatile platform for chemical modifications and the development of new compounds with diverse biological and chemical properties .
Properties
IUPAC Name |
oxetan-3-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIUOQVHKQLWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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